Santalol

Description

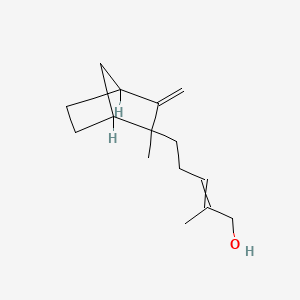

Structure

2D Structure

3D Structure

Properties

CAS No. |

81893-42-7 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |

InChI Key |

OJYKYCDSGQGTRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

Color/Form |

PALE YELLOW, SOMEWHAT VISCID LIQ |

density |

0.965-0.980, 25 °C/25 °C |

physical_description |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

solubility |

VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |

Origin of Product |

United States |

Foundational & Exploratory

Beta-Santalol: A Technical Guide on Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-santalol is a sesquiterpenoid and a significant component of sandalwood oil, contributing to its characteristic fragrance and potential therapeutic properties. While its isomer, alpha-santalol, has been the subject of numerous studies investigating its anti-cancer and anti-inflammatory effects, there is a notable scarcity of publicly available data on the pharmacokinetics and bioavailability of beta-santalol. This technical guide aims to synthesize the available information relevant to the pharmacokinetic profile of beta-santalol, detail pertinent experimental methodologies, and outline associated biochemical pathways. Given the limited direct research on beta-santalol's absorption, distribution, metabolism, and excretion (ADME), this guide will also draw upon data from its isomer, alpha-santalol, where relevant, to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data on Pharmacokinetics and Bioavailability

A comprehensive review of scientific literature reveals a significant gap in the quantitative pharmacokinetic data for beta-santalol. Parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been extensively reported for beta-santalol in preclinical or clinical studies.

In contrast, some in vivo studies have been conducted on alpha-santalol, primarily focusing on its pharmacological effects rather than detailed pharmacokinetics. For instance, one study investigated the anti-hyperglycemic and antioxidant potential of alpha-santalol in mice, administering it intraperitoneally at a dose of 100 mg/kg body weight.[1][2] However, this study did not report the key pharmacokinetic parameters that are crucial for understanding its ADME profile.

The lack of this fundamental data for beta-santalol presents a significant hurdle in its development as a potential therapeutic agent. Future research should prioritize in vivo pharmacokinetic studies in animal models to establish a foundational understanding of its behavior in a biological system.

Experimental Protocols

To address the current data gap, well-designed pharmacokinetic studies are essential. Below is a generalized experimental protocol for determining the pharmacokinetic profile of beta-santalol in a preclinical animal model, such as rats or mice. This protocol is based on standard methodologies used in pharmaceutical research.[3][4]

Animal Studies

-

Animal Model: Male or female Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration: Beta-santalol can be administered via intravenous (IV) bolus and oral gavage to determine both its absolute bioavailability and oral pharmacokinetic profile. A typical dose for an exploratory study might range from 10 to 50 mg/kg. The vehicle for administration should be a non-toxic, biocompatible solvent system (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL).

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific bioanalytical method is crucial for the accurate quantification of beta-santalol in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such analyses.[3]

-

Sample Preparation: A protein precipitation method is often employed for its simplicity and efficiency. An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitating agent (e.g., 200 µL of acetonitrile) containing an internal standard (a structurally similar compound not present in the sample). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separating the lipophilic beta-santalol from endogenous plasma components.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of beta-santalol.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for beta-santalol and the internal standard are monitored.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin®. The key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) are then calculated.

Visualization of Relevant Pathways

Biosynthesis of Santalols

Beta-santalol, along with its isomer alpha-santalol, is synthesized in sandalwood trees through the mevalonic acid (MVA) pathway.[5][6] The key steps involve the conversion of farnesyl pyrophosphate (FPP) to various santalenes, which are then hydroxylated to form the corresponding santalols.

Caption: Biosynthesis pathway of santalols from IPP and DMAPP.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies of a compound like beta-santalol.

References

- 1. Evaluation of in vivo anti-hyperglycemic and antioxidant potentials of α-santalol and sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. The debate on animal ADME studies in drug development: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Functional Analysis of SabHLHs in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Santalol with Cannabinoid Receptor Type II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between santalol, the primary constituent of sandalwood oil, and the Cannabinoid Receptor Type II (CB2). The information presented is based on peer-reviewed research, focusing on binding affinities, functional agonism, and the underlying signaling pathways.

Binding Affinity and Selectivity of this compound and its Derivatives at Cannabinoid Receptors

Bioassay-guided fractionation of sandalwood oil has identified α-santalol and β-santalol as novel chemotypes of CB2 receptor ligands.[1] These compounds exhibit moderate binding affinity for the CB2 receptor with a notable selectivity over the Cannabinoid Receptor Type I (CB1). To enhance potency, synthetic derivatives of α-santalol have been developed, with compound 4e , which incorporates a piperazine moiety, showing a significant improvement in CB2 binding affinity.[1]

Table 1.1: Cannabinoid Receptor Binding Affinities

This table summarizes the equilibrium dissociation constants (Kᵢ) for α-santalol, β-santalol, and the synthetic derivative 4e at the human CB2 receptor. Lower Kᵢ values indicate higher binding affinity.

| Compound | CB2 Kᵢ (μM) |

| α-Santalol | 10.49[1] |

| β-Santalol | 8.19[1] |

| Derivative 4e | 0.99[1] |

Table 1.2: Cannabinoid Receptor Displacement Activity

The following table presents the percentage displacement of a radioligand from CB1 and CB2 receptors by the test compounds at a concentration of 10 μM, indicating their binding selectivity.

| Compound | % Displacement at CB2 | % Displacement at CB1 |

| α-Santalol | ~55%[1] | <16%[1] |

| β-Santalol | ~55%[1] | <16%[1] |

| Derivative 4e | 82.2%[1] | <20%[1] |

Functional Activity and Signaling Pathway

This compound and its derivatives function as agonists at the CB2 receptor. This activity was confirmed through intracellular calcium flux assays, which demonstrated that these compounds trigger a signaling cascade resulting in the mobilization of intracellular calcium.[1] This effect is specifically mediated by the CB2 receptor, as it is attenuated by the presence of a CB2 antagonist (AM-630) and a CB2 inverse agonist (raloxifene).[1]

The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gᵢ/ₒ proteins.[2][3] Agonist binding induces a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ). The Gβγ subunit can then activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol details the radioligand displacement assay used to determine the binding affinity of this compound and its derivatives for the CB2 receptor.[1]

Objective: To measure the ability of a test compound to displace a known radioligand ([³H]-CP55940) from the human CB2 receptor, thereby determining its binding affinity (Kᵢ).

Materials:

-

Cell Membranes: Membranes isolated from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]-CP55940 (2.5 nM final concentration).

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4.

-

Test Compounds: α-santalol, β-santalol, derivative 4e, reconstituted in DMSO.

-

Control for Nonspecific Binding: CP55940 (10 μM final concentration).

-

Instrumentation: Scintillation counter.

Procedure:

-

Isolate cell membranes from CHO-hCB2 cells via differential centrifugation.

-

In a multi-well plate, incubate the cell membranes with 2.5 nM [³H]-CP55940 and varying concentrations of the test compound.

-

For total binding, incubate membranes and radioligand with DMSO vehicle.

-

For nonspecific binding, incubate membranes and radioligand with 10 μM CP55940.

-

Incubate the reaction mixtures.

-

Terminate the assay by rapid filtration through a filter mat to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding displaced by the test compound and determine the Kᵢ value using competitive binding analysis.

Intracellular Calcium Ion Flux Assay

This protocol describes the functional assay used to confirm the agonist activity of this compound at the CB2 receptor.[1]

Objective: To measure changes in intracellular calcium concentration in response to treatment with a test compound.

Materials:

-

Cell Line: SH-SY5Y human neuroblastoma cells expressing the CB2 receptor.

-

Calcium Indicator Dye: Fluo-4 AM (5 μM).

-

Buffer: Hank's Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.

-

Test Compounds: α-santalol (3.2, 10 μM), β-santalol (3.2, 10 μM), and derivative 4e (0.032, 0.100 μM).

-

Antagonist/Inverse Agonist: AM-630 (60 nM) and Raloxifene (10 μM).

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Culture SH-SY5Y cells in a suitable multi-well plate.

-

Load the cells with 5 μM Fluo-4 AM in HBSS for 20 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

For antagonist experiments, pre-treat cells with either 60 nM AM-630 or 10 μM raloxifene.

-

Add the test compounds (this compound or derivative 4e) to the wells.

-

Immediately measure the fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analyze the data to determine the effect of the compounds on calcium flux and the attenuation of this effect by the antagonist/inverse agonist.

Research and Synthesis Workflow

The identification of this compound as a CB2 ligand followed a systematic research workflow, beginning with the screening of natural products and progressing to the synthesis and characterization of more potent derivatives.

References

- 1. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Santalol in Santalum album: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalum album, commonly known as Indian sandalwood, is prized for its aromatic heartwood, which is the source of the highly valued sandalwood oil. The characteristic fragrance of this oil is primarily attributed to the sesquiterpene alcohols, (Z)-α-santalol and (Z)-β-santalol.[1] Understanding the intricate biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, addressing the challenges of over-harvesting and the slow growth of the sandalwood tree. This technical guide provides an in-depth overview of the santalol biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Biosynthetic Pathway

The biosynthesis of santalols in Santalum album originates from the ubiquitous terpene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through the mevalonate (MVA) pathway in the cytosol.[2][3] The subsequent steps, leading to the formation of the this compound isomers, are catalyzed by a series of specialized enzymes primarily active in the heartwood of the tree.[4]

The pathway can be broadly divided into three key stages:

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl pyrophosphate (FPP).[2][5] This is a critical branch point in terpenoid biosynthesis.

-

Cyclization of FPP to Santalenes: The committed step in this compound biosynthesis is the cyclization of FPP, catalyzed by the enzyme santalene synthase (SaSSy).[2] SaSSy is a promiscuous enzyme, producing a mixture of sesquiterpene olefins, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene.[2][6]

-

Hydroxylation of Santalenes to Santalols: The final step involves the stereospecific hydroxylation of the santalene isomers to their corresponding alcohols. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). Two key subfamilies of CYPs have been identified in Santalum album to be involved in this step:

-

CYP76F subfamily: These enzymes hydroxylate santalenes and bergamotene but predominantly produce the (E)-isomers of santalols.[7]

-

CYP736A167: This enzyme has been identified as the key P450 responsible for the stereo-selective production of the desired (Z)-α-santalol and (Z)-β-santalol, which are the major constituents of authentic sandalwood oil.[7][8]

-

Quantitative Data

Summarized below is the available quantitative data related to the enzymes and products of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Santalene Synthase (SaSSy) from Santalum album

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | [9] |

Table 2: Product Distribution of Recombinant Santalene Synthase (SaSSy) from Santalum album in vitro

| Product | Relative Abundance (%) | Reference |

| α-Santalene | 41.2 ± 1.0 | [10] |

| β-Santalene | 29.5 ± 0.4 | [10] |

| epi-β-Santalene | 4.4 ± 0.0 | [10] |

| α-exo-Bergamotene | Not specified | |

| Other sesquiterpenes | Remainder | [10] |

Table 3: Composition of Major Sesquiterpenoids in Santalum album Heartwood Oil

| Compound | Relative Percentage (%) | Reference |

| (Z)-α-Santalol | 41 - 55 | [1] |

| (Z)-β-Santalol | 16 - 24 | [1] |

| α-Santalene | 0.56 - 1.6 | [11] |

| β-Santalene | 1.12 - 2.35 | [11] |

| epi-β-Santalene | 0.80 - 1.69 | [11] |

| α-trans-Bergamotol | 4.03 - 7.77 | [11] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the this compound biosynthetic pathway.

Heterologous Expression and Purification of Santalene Synthase (SaSSy) in E. coli

This protocol describes the general workflow for producing and purifying recombinant SaSSy for in vitro characterization.

a. Cloning of SaSSy into an Expression Vector:

-

The open reading frame of SaSSy is amplified from S. album cDNA.

-

The amplified gene is cloned into a suitable bacterial expression vector, such as pET-28a(+) or pET-32b, often incorporating an N-terminal His6-tag for affinity purification.[12]

b. Expression in E. coli

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3) or Rosetta 2 (DE3).[12]

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.[13]

c. Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing lysozyme and DNase).[13]

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Santalene Synthase (SaSSy)

This protocol outlines the procedure for determining the activity and product profile of purified SaSSy.

a. Reaction Mixture:

-

A typical assay mixture (500 µL) contains:

b. Assay Procedure:

-

The reaction components (except the enzyme) are pre-warmed to the desired reaction temperature (e.g., 30°C).

-

The reaction is initiated by the addition of the purified enzyme.

-

The mixture is incubated for a defined period (e.g., 1-3 hours).[6]

-

The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) and vortexing.[13]

-

An internal standard (e.g., caryophyllene or isobutyl benzene) is added for quantification.

-

The organic phase is separated by centrifugation and transferred to a new vial for analysis.

GC-MS Analysis of Sesquiterpenes

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying the volatile products of the this compound pathway.

a. Sample Preparation:

-

The organic extract from the enzyme assay is typically dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen if necessary.

b. GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

-

Injector Temperature: 250°C.[15]

-

Oven Temperature Program: A typical program starts at a low temperature and ramps up to a higher temperature to separate compounds with different boiling points. An example program is:

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Microsomal Protein Extraction from Santalum album Tissues

This protocol is essential for studying membrane-bound enzymes like the cytochrome P450s involved in this compound biosynthesis.

a. Homogenization:

-

Fresh or frozen S. album heartwood tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.[16]

-

The powder is transferred to ice-cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM KCl, 5 mM EDTA, 0.7 M sucrose, 2% (v/v) β-mercaptoethanol, and protease inhibitors).[16]

b. Differential Centrifugation:

-

The homogenate is filtered through Miracloth to remove large debris.

-

The filtrate is centrifuged at a low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei, chloroplasts, and mitochondria.

-

The supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the microsomal fraction.[17]

c. Resuspension:

-

The microsomal pellet is gently resuspended in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) for subsequent enzyme assays or protein analysis.

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway in Santalum album.

Experimental Workflow for SaSSy Characterization

Caption: Workflow for heterologous expression and functional characterization of SaSSy.

Conclusion

The elucidation of the this compound biosynthetic pathway in Santalum album has paved the way for innovative approaches to produce these valuable fragrance compounds. This guide has provided a comprehensive overview of the pathway, summarizing key quantitative data and outlining essential experimental protocols. While significant progress has been made in identifying the core enzymes and their functions, further research is needed to fully understand the regulatory mechanisms governing this pathway within the sandalwood tree and to obtain precise in vivo concentrations of all metabolic intermediates. Such knowledge will be invaluable for optimizing metabolic engineering strategies to achieve high-yield, sustainable production of sandalwood oil components.

References

- 1. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulation of this compound biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and expression analysis of mevalonate kinase and phosphomevalonate kinase genes associated with the MVA pathway in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 6. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. inventbiotech.com [inventbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. generalbiol.com [generalbiol.com]

- 15. thaiscience.info [thaiscience.info]

- 16. sites.usp.br [sites.usp.br]

- 17. researchgate.net [researchgate.net]

The Stereochemistry and Biological Activity of Santalol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary active constituent of sandalwood oil, is a sesquiterpene alcohol that has garnered significant interest in the scientific community for its diverse pharmacological properties. It exists as two principal isomers, α-santalol and β-santalol, each with its own unique stereochemistry that influences its biological activity. This technical guide provides an in-depth analysis of the stereochemistry of this compound isomers and their associated biological activities, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroleptic effects. This document is intended to serve as a comprehensive resource, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in future research and drug development endeavors.

Stereochemistry of this compound Isomers

Sandalwood oil is primarily composed of (Z)-α-santalol and (Z)-β-santalol. The stereochemistry of these isomers is a critical determinant of their biological activity.

-

α-Santalol is a tricyclic sesquiterpene, which accounts for approximately 55% of sandalwood oil.

-

β-Santalol is a bicyclic sesquiterpene and constitutes about 20% of the oil[1].

Both α- and β-santalol predominantly exist as the Z-isomers at the side-chain double bond, although E-isomers are also found in nature in smaller quantities. The specific spatial arrangement of these isomers influences their interaction with biological targets, leading to variations in their pharmacological effects.

Biological Activities and Mechanisms of Action

This compound isomers exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic development.

Anticancer Activity

α-Santalol has been extensively studied for its chemopreventive and therapeutic potential against several types of cancer, including skin, breast, and prostate cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action:

-

Apoptosis Induction: α-Santalol induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to cause the dissipation of mitochondrial membrane potential and the release of cytochrome c into the cytosol[2]. This, in turn, activates a cascade of caspases, including the initiator caspases-8 and -9, and the executioner caspase-3, leading to PARP cleavage and apoptotic cell death[2][3].

-

Cell Cycle Arrest: α-Santalol can arrest the cell cycle at the G2/M phase in breast cancer cells (MCF-7 and MDA-MB-231), preventing cancer cell proliferation[4].

-

Wnt/β-catenin Pathway Inhibition: In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, which is a critical step in the activation of this oncogenic pathway[5][6][7][8][9].

Antimicrobial Activity

Both α- and β-santalol possess significant antimicrobial properties, particularly against fungi and certain bacteria. Studies have shown that the presence of santalols in medium to high concentrations in sandalwood oil is crucial for its antimicrobial potential[10][11][12]. Notably, (Z)-α-santalol has demonstrated superior in vivo efficacy against the fungus Madurella mycetomatis compared to (Z)-β-santalol[13].

Mechanism of Action: The antifungal mechanism of santalols may be similar to that of griseofulvin, involving interference with microtubule assembly and mitosis[14].

Anti-inflammatory Activity

α-Santalol and β-santalol have demonstrated potent anti-inflammatory effects. They have been shown to equivalently suppress the production of numerous pro-inflammatory cytokines and chemokines in skin cells stimulated by lipopolysaccharides (LPS)[15][16].

Mechanism of Action: The anti-inflammatory action of santalols may be attributed to their ability to inhibit cyclooxygenases (COX), similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This is supported by the finding that they suppress the production of arachidonic acid metabolites such as prostaglandin E2 and thromboxane B2[15][16].

Neuroleptic and Sedative Activity

Sandalwood oil and its primary constituents, α- and β-santalol, have been traditionally used for their sedative effects. Animal studies have confirmed that both isomers contribute to this activity and can be considered neuroleptic agents, similar in pharmacological action to chlorpromazine[17]. α-Santalol has been shown to have a sedative effect, but not anxiolytic-like activity, in mice, which is associated with its transfer to the brain[18].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of this compound isomers.

Table 1: Anticancer Activity of this compound Isomers and Sandalwood Oil

| Compound/Oil | Cell Line | Assay | IC50 Value | Source |

| Sandalwood Oil | MCF-7 (Breast Adenocarcinoma) | MTT | 8.03 µg/mL | [19][20] |

| Sandalwood Oil | MCF-10A (Non-tumorigenic Breast) | MTT | 12.3 µg/mL | [19][20] |

| α-Santalol | A431 (Epidermoid Carcinoma) | Cell Viability | 25-75 µM (Concentration-dependent decrease) | [2][21] |

| α-Santalol | PC-3 (Prostate Cancer) | Cell Viability | 25-75 µM (Concentration-dependent decrease) | [3] |

| α-Santalol | LNCaP (Prostate Cancer) | Cell Viability | 25-75 µM (Concentration-dependent decrease) | [3] |

Table 2: Antimicrobial Activity of this compound Isomers

| Compound | Microorganism | Assay Type | MIC Value | Source |

| α-Santalol | Trichophyton rubrum | Disc Diffusion | 12.5 µ g/disc | [2][14] |

| β-Santalol | Trichophyton rubrum | Disc Diffusion | 25.0 µ g/disc | [14] |

| (Z)-α-Santalol | Madurella mycetomatis | Broth Microdilution | 32 µg/mL | [22] |

| (Z)-β-Santalol | Madurella mycetomatis | Broth Microdilution | 128 µg/mL | [22] |

| This compound Mixture | Candida albicans | Agar Dilution | Active | [10][11][12] |

| This compound Mixture | Staphylococcus aureus | Agar Dilution | Active | [10][11][12] |

| This compound Mixture | Escherichia coli | Agar Dilution | Active | [10][11][12] |

| This compound Mixture | Pseudomonas aeruginosa | Agar Dilution | Active | [10][11][12] |

| This compound Mixture | Klebsiella pneumoniae | Agar Dilution | Active | [10][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Cytotoxicity (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound isomers on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound isomer in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well to achieve a final concentration of 0.45 mg/mL. Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound isomers against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound isomer in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and time for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

LPS-Induced Cytokine Inhibition Assay

This protocol assesses the anti-inflammatory activity of this compound isomers by measuring their ability to inhibit cytokine production in LPS-stimulated cells.

-

Cell Culture: Culture human dermal fibroblasts and neo-epidermal keratinocytes in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the this compound isomer for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions[12].

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is used to evaluate the anxiolytic-like effects of this compound isomers in mice.

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor.

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-45 minutes before the test[23].

-

Compound Administration: Administer the this compound isomer to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes)[24].

-

Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes)[24].

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by α-santalol.

References

- 1. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. "Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Br" by Ajay Bommareddy, Kacey Knapp et al. [scholarlyworks.lvhn.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated plus maze protocol [protocols.io]

- 16. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mmpc.org [mmpc.org]

- 24. psicothema.com [psicothema.com]

In Vivo Metabolism and Excretion of Santalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, a bicyclic sesquiterpenoid alcohol, is the principal constituent responsible for the characteristic fragrance of sandalwood oil. Comprising two primary isomers, α-santalol and β-santalol, this compound has garnered significant interest for its aromatic properties and potential therapeutic applications. Understanding the in vivo fate of this compound, including its metabolic transformations and excretion pathways, is crucial for evaluating its safety, efficacy, and potential for drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and excretion of this compound, with a focus on data from in vivo studies.

Metabolic Pathways

The in vivo metabolism of this compound is characterized by both Phase I and Phase II biotransformation reactions. The primary metabolic pathways identified are oxidation and glucuronidation, leading to the formation of more polar and readily excretable metabolites.

Phase I Metabolism: Oxidation

Phase I metabolism of this compound involves oxidative processes that modify its chemical structure. A key transformation is the oxidation of the this compound molecule to yield carboxylic acid metabolites. This process is a common detoxification pathway for cyclic terpenoid primary alcohols. Another notable, though less universally documented, Phase I metabolic event is the loss of an isoprene (C5) unit from the parent this compound molecule. This has been reported in studies involving rabbits administered repeated oral doses of this compound[1].

Phase II Metabolism: Glucuronidation

Following absorption, this compound and its Phase I metabolites undergo Phase II conjugation reactions, with glucuronidation being the major pathway[1]. In this process, glucuronic acid is attached to the hydroxyl group of this compound, forming a this compound-glucuronide conjugate. This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body. Santalyl esters are also expected to be hydrolyzed to this compound and the corresponding carboxylic acids, which are then conjugated with glucuronic acid before excretion[1].

The following diagram illustrates the proposed metabolic pathways of this compound:

Excretion Pathways

The primary route of excretion for this compound and its metabolites is through the urine[1]. Following glucuronidation, the resulting water-soluble conjugates are efficiently filtered by the kidneys and eliminated from the body. A minor portion of metabolites may also be excreted in the feces[1].

Quantitative Data

Detailed quantitative data on the in vivo metabolism and excretion of this compound in humans is limited in the publicly available scientific literature. However, some animal studies and assessments provide insights into the extent of its biotransformation and elimination.

| Parameter | Species | Route of Administration | Findings | Reference |

| Metabolite Identification | Rabbit | Oral (repeated doses) | A metabolite formed by the loss of an isoprene (C5) unit was identified. | [1] |

| Primary Excretion Route | General (expected) | Not specified | Primarily via urine, with minor excretion in feces. | [1] |

| Primary Metabolic Pathway | General (expected) | Not specified | Conjugation with glucuronic acid is the main detoxification pathway. | [1] |

| Serum Concentration (post-inhalation) | Mice | Inhalation (1 hour, 50-108 mg/m³) | Low concentrations of α-santalol (6.1 ng/mL) and β-santalol (5.3 ng/mL) were detected in the serum. | [1] |

Experimental Protocols

Detailed experimental protocols for in vivo this compound metabolism and excretion studies are not extensively reported in readily available literature. However, a general workflow for such a study can be inferred from standard pharmacokinetic and metabolism study designs.

The following diagram outlines a typical experimental workflow for an in vivo study on this compound metabolism:

A more detailed, hypothetical protocol is provided below:

Objective: To investigate the metabolism and excretion of α-santalol in a rat model.

Materials:

-

α-santalol (high purity)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Metabolic cages for separate collection of urine and feces

-

Vehicle for dosing (e.g., corn oil)

-

Analytical standards of potential metabolites (if available)

-

Reagents for sample preparation (e.g., β-glucuronidase, solid-phase extraction cartridges)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Animal Acclimatization: House rats in metabolic cages for at least 3 days prior to the study to allow for acclimatization. Provide food and water ad libitum.

-

Dosing: Administer a single oral dose of α-santalol (e.g., 100 mg/kg) dissolved in the vehicle to the rats. A control group should receive the vehicle only.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing. Blood samples can also be collected at various time points to determine the pharmacokinetic profile.

-

Sample Preparation:

-

Urine: Pool urine samples for each time point. To identify glucuronide conjugates, treat a portion of the urine with β-glucuronidase to hydrolyze the conjugates back to the parent aglycone. Perform solid-phase extraction (SPE) to concentrate and purify the analytes.

-

Feces: Homogenize fecal samples, extract with an appropriate organic solvent, and clean up the extract using SPE.

-

Plasma: Separate plasma from blood samples and perform protein precipitation followed by SPE.

-

-

Analytical Method:

-

Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of α-santalol and the identification of its metabolites.

-

Use full-scan and product-ion scan modes to elucidate the structures of unknown metabolites.

-

-

Data Analysis:

-

Quantify the amount of α-santalol and its metabolites in each sample.

-

Calculate the percentage of the administered dose excreted in urine and feces.

-

Determine pharmacokinetic parameters from plasma concentration-time data.

-

Conclusion

The in vivo metabolism of this compound primarily involves oxidation and glucuronidation, leading to the formation of more polar metabolites that are mainly excreted in the urine. While the general pathways have been outlined, there is a need for more detailed research to fully characterize the specific metabolites, the enzymes involved, and the quantitative aspects of this compound's disposition in humans. Such studies are essential for a comprehensive safety and efficacy assessment of this important natural product and its potential use in various applications, including pharmaceuticals and fragrances.

References

The Modulatory Effect of Alpha-Santalol on Inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-santalol, a primary constituent of sandalwood oil, has garnered significant attention for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the scientific evidence detailing the effect of alpha-santalol on the expression of inflammatory cytokines. It summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of alpha-santalol.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of signaling molecules known as cytokines. While essential for host defense, the dysregulation of pro-inflammatory cytokine production is a hallmark of numerous chronic inflammatory diseases. Alpha-santalol (α-santalol), a sesquiterpene alcohol, is the main active and aromatic component of sandalwood oil (Santalum album)[1]. Traditionally used for its calming and medicinal properties, recent scientific investigations have begun to elucidate the molecular mechanisms behind its anti-inflammatory effects, particularly its ability to modulate cytokine expression[2][3][4][5]. This guide will delve into the core findings related to α-santalol's impact on inflammatory cytokine profiles.

Quantitative Impact of Alpha-Santalol on Cytokine Expression

Alpha-santalol has been shown to significantly suppress the expression of various pro-inflammatory cytokines and chemokines in in vitro models. A key study by Sharma et al. (2014) investigated the effects of purified α-santalol on lipopolysaccharide (LPS)-stimulated co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes[4]. The quantitative data from this pivotal study is summarized below.

| Cytokine/Chemokine | Treatment | Concentration (µM) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Percentage Inhibition (%) |

| IL-6 | LPS | - | 25,000 | 1,500 | - |

| LPS + α-santalol | 45 | 8,000 | 750 | 68% | |

| LPS + α-santalol | 90 | 4,500 | 500 | 82% | |

| CXCL5 | LPS | - | 12,000 | 1,000 | - |

| LPS + α-santalol | 45 | 4,000 | 400 | 67% | |

| LPS + α-santalol | 90 | 2,500 | 300 | 79% | |

| MCP-1 (CCL2) | LPS | - | 8,000 | 600 | - |

| LPS + α-santalol | 45 | 3,000 | 350 | 63% | |

| LPS + α-santalol | 90 | 1,800 | 200 | 78% | |

| IL-8 (CXCL8) | LPS | - | 30,000 | 2,000 | - |

| LPS + α-santalol | 45 | 10,000 | 900 | 67% | |

| LPS + α-santalol | 90 | 6,000 | 550 | 80% | |

| Data is approximate and derived from graphical representations in Sharma et al. (2014). |

Key Signaling Pathways Modulated by Alpha-Santalol

The anti-inflammatory effects of α-santalol are, in part, mediated by its interaction with key intracellular signaling pathways that regulate cytokine gene expression. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

References

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroleptic Properties of Santalol and its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Santalol, comprising the two primary sesquiterpene alcohol isomers α-santalol and β-santalol, is the main constituent of sandalwood oil (Santalum album L.). Traditionally used for its sedative effects, recent pharmacological studies have substantiated its neuroleptic-like properties and complex interactions with the central nervous system (CNS). This document provides a comprehensive technical overview of the neuropharmacological profile of this compound, detailing its effects on key neurotransmitter systems, summarizing quantitative data from pivotal studies, outlining experimental methodologies, and visualizing its mechanisms of action. The evidence suggests that this compound's CNS effects are mediated through a multi-target mechanism involving antagonism of dopamine and serotonin receptors and agonism of cannabinoid receptors, positioning it as a compound of interest for further investigation in psychopharmacology and drug development.

Introduction

Sandalwood oil and its active components, α- and β-santalol, have a long history in traditional medicine for their calming and sedative effects.[1] Modern scientific inquiry has begun to elucidate the neuropharmacological underpinnings of these properties, revealing a profile that bears resemblance to classical neuroleptic agents. Studies in animal models have demonstrated that this compound isomers possess sedative, CNS depressant, and anxiolytic-like activities.[2][3][4] Notably, their ability to modulate dopamine and serotonin systems suggests a potential mechanism for antipsychotic-like effects.[1][5] This guide synthesizes the current scientific literature to provide a detailed technical resource on the neuroleptic properties and CNS effects of this compound.

Quantitative Pharmacological Data

The neuroleptic and CNS-depressant activities of this compound are supported by quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings regarding receptor binding affinities and effects on neurotransmitter systems.

Table 1: Receptor Binding Affinities of this compound Isomers

| Compound | Receptor | Assay Type | Ki (μM) | IC50 (μM) | Reference(s) |

| α-Santalol | Dopamine D2 | Antagonist Binding | - | 75 | [1][6] |

| Serotonin 5-HT2A | Antagonist Binding | - | 180 | [1][6] | |

| Cannabinoid CB2 | Agonist Binding | 10.49 | - | [4] | |

| β-Santalol | Cannabinoid CB2 | Agonist Binding | 8.19 | - | [4] |

Ki: Inhibitory constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Effects of this compound on CNS Activity in Mice

| Compound | Test | Route of Admin. | Dose | Observed Effect | Reference(s) |

| α-Santalol | Spontaneous Motor Activity | i.p. | 10, 50 mg/kg | Significant decrease | [5] |

| Hexobarbital Sleeping Time | i.p. | 10, 50 mg/kg | Significant potentiation (prolongation) | [5] | |

| Brain Neurotransmitters | i.p. | 50 mg/kg | Increased levels of HVA, DOPAC, 5-HIAA | [5] | |

| β-Santalol | Spontaneous Motor Activity | i.p. | 10, 50 mg/kg | Significant decrease | [5] |

| Hexobarbital Sleeping Time | i.p. | 10, 50 mg/kg | Significant potentiation (prolongation) | [5] | |

| Brain Neurotransmitters | i.p. | 50 mg/kg | Increased levels of HVA, 5-HIAA | [5] |

i.p.: Intraperitoneal. HVA: Homovanillic acid (dopamine metabolite). DOPAC: 3,4-Dihydroxyphenylacetic acid (dopamine metabolite). 5-HIAA: 5-Hydroxyindoleacetic acid (serotonin metabolite).

Mechanisms of Action and Signaling Pathways

This compound exerts its effects on the CNS through modulation of multiple receptor systems. The antagonistic action on D2 and 5-HT2A receptors is characteristic of atypical antipsychotic drugs, while its agonist activity at CB2 receptors may contribute to its sedative and anti-inflammatory properties.

Dopamine D2 Receptor Antagonism

Antagonism of the D2 receptor is a cornerstone of antipsychotic drug action. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6] By blocking dopamine's access to this receptor, α-santalol prevents this inhibitory signaling cascade. This is believed to temper the hyperdopaminergic activity in the mesolimbic pathway associated with the positive symptoms of psychosis.[1] The increase in dopamine metabolites HVA and DOPAC observed after this compound administration is a classic downstream indicator of D2 receptor blockade.[5]

Serotonin 5-HT2A Receptor Antagonism

Many atypical antipsychotics also exhibit antagonism at 5-HT2A receptors. These receptors are coupled to Gαq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[7] By blocking this receptor, α-santalol may help to rebalance dopamine and serotonin interactions in brain regions like the prefrontal cortex, which is thought to contribute to the efficacy against negative symptoms and reduced extrapyramidal side effects compared to pure D2 antagonists.[5]

Cannabinoid CB2 Receptor Agonism

Both α- and β-santalol have been identified as agonists of the cannabinoid CB2 receptor.[4] CB2 receptors are primarily expressed in the immune system but are also found in the CNS, including on microglia and some neurons. Their activation is generally associated with anti-inflammatory and immunomodulatory effects. Functional assays have shown that this compound binding to CB2 receptors leads to an increase in intracellular calcium influx, confirming its agonist activity.[1] This mechanism may contribute to the sedative and anxiolytic-like effects of this compound and suggests potential neuroprotective properties.

Interaction with the GABAergic System

While direct binding or functional modulation of GABAA receptors by this compound has not yet been demonstrated in dedicated studies, the GABAergic system is a plausible target. Many terpenes and essential oil components exert their sedative and anxiolytic effects by positively modulating GABAA receptors.[8] These receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. Positive allosteric modulators enhance the effect of GABA, leading to increased chloride influx, hyperpolarization of the neuron, and a reduction in neuronal excitability. Given this compound's structural similarity to other GABA-modulating terpenes and its observed CNS depressant effects, future electrophysiological studies, such as patch-clamp experiments on GABAA receptors expressed in Xenopus oocytes, are warranted to investigate this potential mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's neuroleptic properties. These protocols are based on standard, widely accepted procedures in neuropharmacology.

In Vitro Receptor Binding Assays

These assays are critical for determining the affinity of a compound for a specific receptor.

4.1.1 Dopamine D2 Receptor Binding Assay (Representative Protocol)

-

Receptor Source: Striatal tissue from male Wistar rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in fresh buffer.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-Spiperone and varying concentrations of α-santalol in a total volume of 0.8 mL of assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl).[9]

-

Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like sulpiride.[10]

-

Incubation: The mixture is incubated for 60 minutes at 30°C.[9]

-

Termination and Analysis: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity trapped on the filters is then quantified by liquid scintillation spectrometry. Data are analyzed using non-linear regression to determine the IC₅₀ value.

4.1.2 Serotonin 5-HT2A Receptor Binding Assay (Representative Protocol)

-

Receptor Source: Frontal cortex tissue from male Wistar rats, prepared as described for the D2 assay.

-

Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).

-

Procedure: The protocol is analogous to the D2 binding assay. Membrane preparations are incubated with [³H]-Ketanserin and varying concentrations of α-santalol.

-

Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like mianserin.

-

Incubation: Typically 20-30 minutes at 37°C.

-

Termination and Analysis: Performed as described for the D2 assay.

Measurement of Brain Monoamine Metabolites

This protocol is used to assess the impact of this compound on dopamine and serotonin turnover in the brain.

-

Animal Treatment: Mice are administered α- or β-santalol (e.g., 50 mg/kg, i.p.) or vehicle.

-

Tissue Collection: At a specified time post-injection (e.g., 60 minutes), animals are euthanized, and brains are rapidly dissected on ice. The striatum is isolated, weighed, and immediately frozen.

-

Sample Preparation: The tissue is homogenized in an ice-cold solution of 0.1 M perchloric acid (PCA) containing an internal standard.[11] The homogenate is then centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to precipitate proteins.

-

HPLC-ECD Analysis: The supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[8][12]

-

Mobile Phase: A buffered aqueous/organic solution (e.g., sodium phosphate buffer, EDTA, sodium octyl sulfate, and methanol), pH adjusted to ~3.0.

-

Detection: The electrochemical detector is set to an oxidizing potential (e.g., +0.75 V) that is optimal for the detection of HVA, DOPAC, and 5-HIAA.

-

-

Quantification: Peak heights or areas of the metabolites are compared to those of known standards to determine their concentrations in the tissue, typically expressed as ng/g of tissue.

In Vivo Behavioral Assessments

4.3.1 Hexobarbital-Induced Sleeping Time

-

Principle: CNS depressants can potentiate the hypnotic effect of barbiturates, prolonging the duration of sleep.

-

Procedure: Mice are pre-treated with this compound (e.g., 10 or 50 mg/kg, i.p.) or vehicle. After a set period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.) is administered. The time from the loss to the regaining of the righting reflex (the ability of the animal to right itself when placed on its back) is measured as the sleeping time.

4.3.2 Acetic Acid-Induced Writhing Test

-

Principle: This test assesses peripheral analgesic activity by measuring the reduction of visceral pain-induced stretching behaviors (writhing).

-

Procedure: Mice are pre-treated with this compound or a standard analgesic (e.g., aspirin) via the desired route. After 30-60 minutes, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection. A reduction in the number of writhes compared to the vehicle-treated control group indicates analgesia.

Conclusion and Future Directions

The available evidence strongly supports the classification of α- and β-santalol as centrally acting agents with neuroleptic-like properties. The mechanism of action appears to be multi-faceted, involving antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile shared with clinically effective atypical antipsychotics. Furthermore, the newly discovered agonist activity at CB2 receptors adds another layer of complexity and potential therapeutic relevance, possibly contributing to the sedative and potential neuroprotective effects of this compound.

For drug development professionals, this compound represents an interesting natural product scaffold. Its multi-target profile could be advantageous, but further research is required to:

-

Confirm Direct GABAergic Activity: Utilize electrophysiological techniques to definitively determine if this compound modulates GABAA receptors.

-

Elucidate In Vivo Receptor Occupancy: Conduct studies to correlate administered doses with the degree of D2, 5-HT2A, and CB2 receptor occupancy in the brain.

-

Evaluate a Broader Behavioral Profile: Assess the effects of this compound in more sophisticated animal models of psychosis, anxiety, and cognitive function.

-

Investigate Structure-Activity Relationships: Synthesize and test derivatives of this compound to optimize potency and selectivity for its various targets.

References

- 1. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of GABAA receptors expressed in Xenopus oocytes by perfume and phytoncid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential modulation of GABAA receptor-channel complex by polyvalent cations in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Altering the relative abundance of GABAA receptor subunits changes GABA-and ethanol-responses in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Santalol: A Promising Natural Tyrosinase Inhibitor for Hyperpigmentation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for effective and safe agents to manage skin hyperpigmentation has led to a growing interest in natural compounds. Santalol, a sesquiterpenoid alcohol and a primary constituent of sandalwood oil (Santalum album), has emerged as a compelling candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the pigment that determines skin color. Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. This technical guide provides a comprehensive overview of the scientific evidence supporting this compound as a potential tyrosinase inhibitor, detailing its mechanism of action, kinetic properties, and the experimental protocols used for its evaluation.

Quantitative Analysis of this compound's Inhibitory Action

This compound has been shown to inhibit tyrosinase in a dose-dependent manner. The inhibitory effects of both sandalwood oil and its primary active component, α-santalol, have been quantified, demonstrating their potential for cosmetic and therapeutic applications.

| Inhibitor | IC50 Value | Enzyme Source | Notes | Reference |

| Sandalwood Oil | 171 µg/mL | Mushroom Tyrosinase | Potent inhibitor compared to positive controls. | |

| α-Santalol | Not explicitly stated in the provided text, but identified as a strong inhibitor. | Mushroom Tyrosinase | The major constituent of sandalwood oil and a strong inhibitor of tyrosinase. | |

| This compound | Maximal inhibition observed around 50 µM | Purified Mushroom Tyrosinase (Agaricus bisporus) | Perturbation in the tertiary structure of tyrosinase was observed with increasing this compound concentration. |

Mechanism of Tyrosinase Inhibition by this compound

Kinetic studies have elucidated that this compound acts as a competitive inhibitor of tyrosinase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate (L-dopa) from binding and subsequent conversion to dopachrome, a precursor of melanin. Lineweaver-Burk plot analysis has confirmed this competitive inhibition, showing an increase in the Michaelis-Menten constant (Km) with increasing concentrations of this compound, while the maximum velocity (Vmax) remains unchanged. Biophysical techniques, including UV-visible spectroscopy, fluorescence quenching, and isothermal titration calorimetry, have further substantiated the direct interaction between this compound and tyrosinase, indicating a strong binding affinity.

Experimental Protocols

A thorough understanding of the methodologies employed to investigate this compound's inhibitory effects is crucial for researchers. The following sections detail the key experimental protocols.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This is the most common assay used to screen for tyrosinase inhibitors.

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (substrate)

-

Phosphate Buffer (pH 6.8)

-

This compound (test compound)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer).

-

In a 96-well plate, add aliquots of the this compound solution at various concentrations.

-

Add the mushroom tyrosinase solution to each well.

-

Add the phosphate buffer to bring the total volume to a desired level.

-

Pre-incubate the mixture for a specific period at a controlled temperature (e.g., 25°C for 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm or 492 nm) at regular intervals using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Tyrosinase Activity Assay

This assay provides a more physiologically relevant model by using melanoma cells that naturally produce tyrosinase.

1. Materials and Reagents:

-

B16F10 murine melanoma cells (or other suitable melanoma cell line)

-

Cell culture medium and supplements

-

L-DOPA

-

Cell lysis buffer (e.g., containing Triton X-100 and PMSF)

-

This compound (test compound)

-

96-well plate

-

Microplate reader

2. Procedure:

-

Culture B16F10 melanoma cells in a 96-well plate until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specific incubation period (e.g., 3 days).

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer to release the intracellular tyrosinase.

-

Centrifuge the cell lysate to remove cellular debris.

-

Transfer the supernatant (containing the tyrosinase) to a new 96-well plate.

-

Add L-DOPA solution to each well to initiate the enzymatic reaction.

-

Measure the absorbance at 492 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the tyrosinase activity and the percentage of inhibition as described in the mushroom tyrosinase assay.

Visualizing the Pathways and Processes

Melanogenesis Signaling Pathway

The following diagram illustrates the simplified melanogenesis pathway, highlighting the central role of tyrosinase, the target of this compound.

Caption: Simplified melanogenesis pathway showing this compound's inhibition of tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

The logical flow of a typical in vitro tyrosinase inhibition assay is depicted in the following diagram.

Caption: Workflow for a standard in vitro tyrosinase inhibition assay.

Conclusion and Future Directions

The available scientific evidence strongly supports the role of this compound as a competitive inhibitor of tyrosinase. Its natural origin and established use in traditional medicine make it an attractive candidate for the development of novel dermatological products for managing hyperpigmentation. While in vitro and in silico studies have provided a solid foundation, further research is warranted. Future investigations should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models and human clinical trials to confirm its skin-lightening effects.

-

Formulation development: Optimizing the delivery of this compound into the skin to enhance its bioavailability and efficacy.

-

Long-term safety: Assessing the long-term toxicological profile of topical this compound application.

Methodological & Application

Application Note: Quantification of Santalol in Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Sandalwood oil, derived from the heartwood of Santalum species, is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody and sweet aroma, along with its therapeutic properties, is primarily attributed to the presence of sesquiterpene alcohols, namely α-santalol and β-santalol. The quality and commercial value of sandalwood oil are directly correlated with the concentration of these isomers.[1][2][3] Consequently, accurate and reliable quantification of santalol is crucial for quality control, authentication, and research purposes. This application note provides a detailed protocol for the quantification of α-santalol and β-santalol in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method.

Principle

Gas chromatography separates the volatile components of the essential oil based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification. The use of an internal standard, a compound with similar chemical properties to the analytes, corrects for variations in sample injection volume and instrument response, thereby improving the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents

-

Sandalwood Essential Oil Sample

-

α-Santalol analytical standard (purity ≥95%)

-

β-Santalol analytical standard (purity ≥95%)

-

Cedrol (Internal Standard) (purity ≥98%)

-

n-Hexane (GC grade, ≥99%)

-

Micropipettes and tips

-

2 mL amber glass vials with screw caps and PTFE septa

-

Vortex mixer

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler is required. The following instrumental conditions have been found to be effective for this compound analysis:

-

GC Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][4]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.[4]

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 4 °C/min.

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[4]

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 5 minutes.

Standard Solutions Preparation

3.1. Internal Standard (IS) Stock Solution (Cedrol): Accurately weigh approximately 10 mg of cedrol and dissolve it in 10 mL of n-hexane to obtain a stock solution of 1 mg/mL.

3.2. This compound Stock Solution: Accurately weigh approximately 10 mg of α-santalol and 10 mg of β-santalol and dissolve them together in 10 mL of n-hexane to obtain a mixed stock solution with a concentration of approximately 1 mg/mL for each analyte.